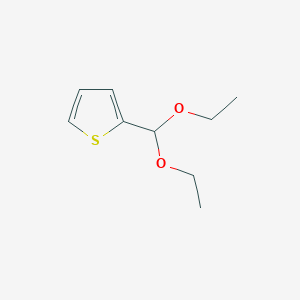

2-(Diethoxymethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGPTGMAMGKKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483948 | |

| Record name | 2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-97-2 | |

| Record name | 2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Diethoxymethyl)thiophene from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(diethoxymethyl)thiophene from thiophene, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary synthetic methodologies, complete with detailed experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.

Executive Summary

The synthesis of 2-(diethoxymethyl)thiophene from thiophene is most reliably achieved through a two-step process. This involves the initial formylation of thiophene to produce the intermediate, 2-thiophenecarboxaldehyde, followed by the acetalization of this aldehyde to yield the final product. The Vilsmeier-Haack reaction is a well-established and effective method for the initial formylation step. This guide will provide a detailed breakdown of this two-step approach, including reaction conditions, stoichiometry, and purification methods. While direct diethoxymethylation of thiophene is a theoretical possibility, the two-step pathway is the more documented and reproducible route.

Physicochemical Properties

A summary of the key physicochemical properties of the compounds involved in the synthesis is presented in Table 1.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| Thiophene | C₄H₄S | 84.14 | 84 | 1.0649 (at 20°C)[1] | 110-02-1[1] |

| 2-Thiophenecarboxaldehyde | C₅H₄OS | 112.15 | 97-100 (at 27 mmHg)[2] | ~1.2 | 98-03-3 |

| 2-(Diethoxymethyl)thiophene | C₉H₁₄O₂S | 186.27[3][4] | 96-98 (at 14 Torr)[4] | 1.066 (Predicted)[4] | 13959-97-2[4] |

Synthetic Pathway: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of 2-(diethoxymethyl)thiophene is a two-step procedure. The logical flow of this process is illustrated in the diagram below.

Caption: Workflow for the two-step synthesis of 2-(diethoxymethyl)thiophene.

Step 1: Vilsmeier-Haack Formylation of Thiophene

The initial step involves the formylation of thiophene to produce 2-thiophenecarboxaldehyde using the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2]

Caption: Reaction pathway for the Vilsmeier-Haack formylation of thiophene.

Experimental Protocol: Synthesis of 2-Thiophenecarboxaldehyde

This protocol is adapted from a well-established Organic Syntheses procedure.[5]

Materials:

-

Thiophene

-

N-methylformanilide

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

500-mL three-necked round-bottomed flask with ground-glass joints

-

Thermometer

-

Mechanical stirrer

-

Dropping funnel

-

Calcium chloride tube

-

Cold-water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In the 500-mL three-necked flask, combine N-methylformanilide (135 g, 1.0 mole) and phosphorus oxychloride (153 g, 1.0 mole). Allow the mixture to stand for 30 minutes.

-

Begin mechanical stirring and immerse the flask in a cold-water bath.

-

Add thiophene (92.4 g, 1.1 moles) dropwise via the dropping funnel, maintaining the internal temperature between 25-35 °C.

-

After the addition is complete, continue stirring for 2 hours at the same temperature.

-

Allow the reaction mixture to stand at room temperature for 15 hours.

-

Pour the dark, viscous solution into a vigorously stirred mixture of 400 g of crushed ice and 250 mL of water.

-

The aqueous layer is separated and extracted with three 300-mL portions of ether.

-

The ether extracts are combined with the organic layer and washed twice with 200-mL portions of dilute hydrochloric acid to remove all traces of N-methylaniline.

-

These aqueous washings are in turn extracted with 200 mL of ether, and the ether extract is added to the ether solution of the product.

-

The combined ether extracts are washed twice with 200-mL portions of saturated sodium bicarbonate solution, then with 100 mL of water, and finally are dried over anhydrous sodium sulfate.

-

The yellow oil obtained by concentrating the ether solution is purified by vacuum distillation.

Quantitative Data for Step 1

Table 2: Summary of Reaction Parameters for the Synthesis of 2-Thiophenecarboxaldehyde

| Parameter | Value |

| Reactants | |

| Thiophene | 1.1 moles |

| N-methylformanilide | 1.0 mole |

| Phosphorus oxychloride (POCl₃) | 1.0 mole |

| Reaction Conditions | |

| Temperature | 25-35 °C |

| Reaction Time | 2 hours stirring, 15 hours standing |

| Product | |

| Product Name | 2-Thiophenecarboxaldehyde |

| Yield | 71-74%[2][5] |

| Boiling Point | 97-100 °C at 27 mmHg[2][5] |

| Refractive Index (n²³⁄D) | 1.5893[2] |

Step 2: Acetalization of 2-Thiophenecarboxaldehyde

The second step involves the conversion of 2-thiophenecarboxaldehyde to 2-(diethoxymethyl)thiophene. This is a standard acid-catalyzed acetalization reaction using triethyl orthoformate as both a reactant and a dehydrating agent, in the presence of an alcohol like ethanol.

Experimental Protocol: Synthesis of 2-(Diethoxymethyl)thiophene

Materials:

-

2-Thiophenecarboxaldehyde

-

Triethyl orthoformate

-

Absolute ethanol

-

Anhydrous p-toluenesulfonic acid (or other suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a solution of 2-thiophenecarboxaldehyde (1 equivalent) in absolute ethanol, add triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can then be purified by vacuum distillation.

Quantitative Data for Step 2

Table 3: Summary of Reaction Parameters for the Synthesis of 2-(Diethoxymethyl)thiophene

| Parameter | Value |

| Reactants | |

| 2-Thiophenecarboxaldehyde | 1.0 equivalent |

| Triethyl orthoformate | 1.2 equivalents |

| Absolute Ethanol | Solvent |

| p-Toluenesulfonic acid | Catalytic amount |

| Reaction Conditions | |

| Temperature | Reflux |

| Reaction Time | 2-4 hours (monitor by TLC/GC) |

| Product | |

| Product Name | 2-(Diethoxymethyl)thiophene |

| Expected Yield | High (typically >85% for acetalizations) |

| Boiling Point | 96-98 °C at 14 Torr[4] |

Direct Synthesis of 2-(Diethoxymethyl)thiophene (Alternative Route)

A direct synthesis of 2-(diethoxymethyl)thiophene from thiophene and triethyl orthoformate is theoretically plausible via an electrophilic substitution reaction. This would likely require a strong Lewis or Brønsted acid catalyst. However, detailed experimental protocols for this specific direct conversion are not well-documented in the reviewed literature, suggesting that the two-step process is the more established and reliable method.

Conclusion

The synthesis of 2-(diethoxymethyl)thiophene is most effectively and reproducibly achieved through a two-step synthetic sequence involving the Vilsmeier-Haack formylation of thiophene followed by the acid-catalyzed acetalization of the resulting 2-thiophenecarboxaldehyde. This guide provides detailed experimental protocols and quantitative data for this established route, offering a solid foundation for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions may lead to improved yields and purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Diethoxymethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Diethoxymethyl)thiophene (CAS No. 13959-97-2). The information is curated to support research, development, and drug discovery activities by presenting key data in a structured and accessible format, including detailed experimental protocols and visual representations of its synthesis.

Core Physical and Chemical Properties

2-(Diethoxymethyl)thiophene, also known as 2-thiophenecarboxaldehyde diethyl acetal, is a heterocyclic organic compound. It possesses a thiophene ring substituted at the 2-position with a diethoxymethyl group. This structure imparts specific characteristics relevant to its use as a synthetic intermediate.

Physicochemical Data

A summary of the key physicochemical properties of 2-(Diethoxymethyl)thiophene is presented in the table below. This data is essential for designing experimental conditions, understanding its behavior in different environments, and for quality control purposes.

| Property | Value | Source(s) |

| CAS Number | 13959-97-2 | [1][2][3] |

| Molecular Formula | C₉H₁₄O₂S | [1][3] |

| Molecular Weight | 186.27 g/mol | [2][3][4] |

| Boiling Point | 96-98 °C | [5] |

| 219.4 ± 25.0 °C at 760 mmHg | [6] | |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| 1.066 ± 0.06 g/cm³ (Predicted) | [5] | |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [6] |

| Physical Form | Liquid | [2] |

| Purity | 97% | [1] |

It is important to note the discrepancy in the reported boiling points, which may be due to different experimental conditions or the presence of impurities. Researchers should consider distillation under reduced pressure for purification.

Synthesis and Reactivity

2-(Diethoxymethyl)thiophene is primarily synthesized from 2-thiophenecarboxaldehyde through an acetalization reaction with ethanol. This reaction is a common and efficient method for protecting the aldehyde functional group.

Experimental Protocol: Synthesis of 2-(Diethoxymethyl)thiophene

The following is a general experimental protocol for the synthesis of 2-(Diethoxymethyl)thiophene based on the acetalization of 2-thiophenecarboxaldehyde. This procedure is adapted from established methods for acetal formation.

Materials:

-

2-Thiophenecarboxaldehyde

-

Anhydrous Ethanol

-

Acid Catalyst (e.g., p-toluenesulfonic acid, anhydrous HCl)

-

Drying Agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)

-

Anhydrous solvent for workup (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2-thiophenecarboxaldehyde in an excess of anhydrous ethanol.

-

Add a catalytic amount of a suitable acid catalyst (e.g., a few crystals of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate.

-

Remove the excess ethanol under reduced pressure.

-

Extract the residue with diethyl ether.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(Diethoxymethyl)thiophene.

-

Purify the crude product by vacuum distillation.

Caption: Workflow for the synthesis of 2-(Diethoxymethyl)thiophene.

Reactivity

The diethoxymethyl group serves as a protecting group for the aldehyde functionality. This allows for chemical transformations on the thiophene ring without affecting the aldehyde. The acetal is stable under neutral and basic conditions but can be readily hydrolyzed back to the aldehyde under acidic conditions. The thiophene ring itself is aromatic and can undergo electrophilic substitution reactions, primarily at the 5-position due to the activating effect of the sulfur atom and the substituent at the 2-position.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the three protons on the thiophene ring, typically in the aromatic region (δ 6.8-7.5 ppm). The methine proton of the acetal group (CH(OEt)₂) would likely appear as a singlet or a triplet around δ 5.5-6.0 ppm. The methylene protons (-OCH₂CH₃) of the two ethoxy groups would resonate as a quartet around δ 3.5-3.8 ppm, and the methyl protons (-OCH₂CH₃) would appear as a triplet around δ 1.2-1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would show four signals for the thiophene ring carbons, with the carbon attached to the acetal group being the most downfield of the ring carbons. The acetal carbon (CH(OEt)₂) is expected to resonate around δ 100-110 ppm. The methylene carbons (-OCH₂CH₃) would appear around δ 60-65 ppm, and the methyl carbons (-OCH₂CH₃) would be found in the upfield region, around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Diethoxymethyl)thiophene would be characterized by the absence of a strong carbonyl (C=O) stretching band (which would be present in the starting material, 2-thiophenecarboxaldehyde, around 1660-1700 cm⁻¹). Key absorptions would include:

-

C-H stretching of the thiophene ring (around 3100 cm⁻¹)

-

Aliphatic C-H stretching of the ethyl groups (2850-3000 cm⁻¹)

-

C-O-C stretching of the acetal group (strong bands in the 1050-1150 cm⁻¹ region)

-

Characteristic thiophene ring vibrations (in the fingerprint region, 1300-1500 cm⁻¹ and below 1000 cm⁻¹)

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would likely involve the loss of ethoxy groups (-OEt, m/z 45) and the entire diethoxymethyl group. Cleavage of the C-S bond and fragmentation of the thiophene ring are also possible.

Logical Relationships in Synthesis and Analysis

The synthesis and subsequent analysis of 2-(Diethoxymethyl)thiophene follow a logical progression, as illustrated in the diagram below. The starting material is converted to the product, which is then purified and characterized using various spectroscopic techniques to confirm its identity and purity.

Caption: Logical relationship between synthesis and analytical verification.

This guide provides a foundational understanding of the physical and chemical properties of 2-(Diethoxymethyl)thiophene. For specific applications, it is recommended to perform detailed experimental validation of these properties.

References

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid (CAS No. 366-77-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for 3-(4-Fluorobenzoyl)propionic acid. Initially misidentified by the requested CAS number 3943-98-0, the correct Chemical Abstracts Service (CAS) registry number for this compound is 366-77-8 .

3-(4-Fluorobenzoyl)propionic acid is a versatile organic compound with significant applications in pharmaceutical development and biochemical research. It is notably recognized as a metabolite of the antipsychotic drug haloperidol.[1] Recent studies have elucidated its role as an inhibitor of mitogen-activated protein kinase kinase (MEK), specifically MEK1 and MEK2, highlighting its potential as a tool compound for cancer research and other signaling pathway investigations. This guide summarizes its physicochemical properties, spectroscopic characterization, synthesis, and key biological activities, including detailed experimental protocols.

Physicochemical Properties

The fundamental physical and chemical properties of 3-(4-Fluorobenzoyl)propionic acid are summarized in the table below, providing a foundational dataset for laboratory use and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉FO₃ | [2] |

| Molecular Weight | 196.18 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 100-102 °C | [1] |

| Boiling Point (Predicted) | 374.4 ± 22.0 °C | |

| Density (Estimate) | 1.2441 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)CCC(=O)c1ccc(F)cc1 | [1] |

Spectroscopic Characterization Data

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 3-(4-Fluorobenzoyl)propionic acid. The following tables present the key spectral features from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | dd | 2H | Aromatic protons ortho to carbonyl |

| 7.14 | t | 2H | Aromatic protons meta to carbonyl |

| 3.29 | t | 2H | -CH₂- (adjacent to carbonyl) |

| 2.81 | t | 2H | -CH₂- (adjacent to carboxylic acid) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 198.0 | C=O (ketone) |

| 178.5 | C=O (carboxylic acid) |

| 165.9 (d, J=255 Hz) | C-F |

| 132.5 | Quaternary aromatic carbon |

| 130.8 (d, J=9 Hz) | Aromatic CH |

| 115.8 (d, J=22 Hz) | Aromatic CH |

| 33.5 | -CH₂- (ketone side) |

| 28.0 | -CH₂- (acid side) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

A detailed vibrational analysis of 3-(4-fluorobenzoyl) propionic acid has been performed using FT-IR and FT-Raman spectroscopy.[3] The characteristic absorption bands are tabulated below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1685 | Strong | C=O stretch (aromatic ketone) |

| 1600, 1508 | Medium | C=C stretch (aromatic ring) |

| 1220 | Strong | C-O stretch (carboxylic acid) |

| 840 | Strong | C-H out-of-plane bend (para-substituted ring) |

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 196 | 5.6% | [M]⁺ (Molecular Ion) |

| 178 | 5.3% | [M - H₂O]⁺ |

| 123 | 100% | [FC₆H₄CO]⁺ (Fluorobenzoyl cation) |

| 95 | 29.2% | [C₆H₄F]⁺ |

Experimental Protocols

This section details the methodologies for the synthesis of 3-(4-Fluorobenzoyl)propionic acid and key biological assays to characterize its activity.

Synthesis via Friedel-Crafts Acylation

This protocol describes a standard laboratory-scale synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Materials:

-

Anhydrous Aluminum chloride (AlCl₃)

-

Fluorobenzene

-

Succinic anhydride

-

6N Hydrochloric acid (HCl)

-

Methylene chloride (DCM)

-

2N Sodium hydroxide (NaOH)

-

Activated carbon

-

Hexane

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

-

Charge the flask with anhydrous aluminum chloride (170 g) and fluorobenzene (266 g).

-

Cool the mixture to 10 °C using an ice bath while stirring under a nitrogen atmosphere.

-

Add succinic anhydride (54.4 g) portion-wise through the addition funnel, maintaining the temperature between 10 °C and 20 °C.

-

After the addition is complete, continue stirring at this temperature for 1.5 hours.

-

Heat the reaction mixture on a steam bath for 45 minutes.

-

Pour the reaction mixture onto 1.2 kg of crushed ice containing 280 ml of 6N HCl.

-

Extract the product into methylene chloride.

-

Wash the organic layer with water.

-

Back-extract the product into 2N NaOH.

-

Treat the basic aqueous extract with activated carbon and then filter.

-

Acidify the filtrate with HCl to precipitate the crude product.

-

Collect the solid by filtration and recrystallize from a methylene chloride/hexane mixture to yield pure 3-(4-Fluorobenzoyl)propionic acid.

In Vitro MEK1 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 3-(4-Fluorobenzoyl)propionic acid against MEK1 kinase. The assay measures the phosphorylation of the MEK1 substrate, inactive ERK2.

Materials:

-

3-(4-Fluorobenzoyl)propionic acid

-

Recombinant active MEK1-GST

-

Recombinant inactive ERK2

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Dithiothreitol (DTT)

-

Adenosine triphosphate (ATP)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a stock solution of 3-(4-Fluorobenzoyl)propionic acid in DMSO. Perform serial dilutions to create a range of test concentrations (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be ≤ 1%.

-

Enzyme and Substrate Preparation: Dilute the active MEK1 enzyme and inactive ERK2 substrate to their desired working concentrations in kinase reaction buffer supplemented with DTT.

-

Assay Setup:

-

To the wells of a 384-well plate, add 5 µL of the serially diluted 3-(4-Fluorobenzoyl)propionic acid or DMSO (for control wells).

-

Add 10 µL of the diluted active MEK1 enzyme to each well.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction Initiation:

-

Prepare a substrate/ATP mixture containing inactive ERK2 and ATP in kinase reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells. The final reaction volume will be 25 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Equilibrate the luminescent kinase assay reagent to room temperature.

-

Add 25 µL of the reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

-

Data Measurement and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Catalepsy Assessment in Mice

This protocol describes the bar test to assess catalepsy in mice, a potential phenotype resulting from the modulation of central nervous system pathways.

Materials:

-

Male C57BL/6 mice

-

3-(4-Fluorobenzoyl)propionic acid

-

Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

-

Horizontal bar (diameter: 0.5 cm; height: 4.5 cm)

-

Stopwatch

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer 3-(4-Fluorobenzoyl)propionic acid (at desired doses, e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Catalepsy Measurement:

-

At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the mouse's forepaws on the horizontal bar.

-

Start the stopwatch immediately.

-

Measure the latency (in seconds) for the mouse to remove both forepaws from the bar.

-

A cut-off time of 180-300 seconds is typically used. If the mouse remains on the bar for the entire cut-off period, record the maximum time.

-

-

Data Analysis: Compare the latency to descend between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in latency indicates a cataleptic state.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway, which is inhibited by 3-(4-Fluorobenzoyl)propionic acid.

Caption: Inhibition of the MEK/ERK signaling pathway.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the key experimental protocols described in this guide.

A. In Vitro MEK1 Kinase Inhibition Assay Workflow

References

- 1. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro MEK1 Kinase Assay [bio-protocol.org]

- 3. Molecular structural, spectroscopic (ft-ir, ft-raman and uv–vis) studies on the 3-(4-fluorobenzoyl) propionic acid by dft calculations | International Journal of Current Research [journalcra.com]

Spectroscopic Profile of 2-(Diethoxymethyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 2-(Diethoxymethyl)thiophene. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous thiophene derivatives.

Chemical Structure and Properties

-

IUPAC Name: 2-(Diethoxymethyl)thiophene

-

Molecular Formula: C₉H₁₄O₂S[1]

-

Molecular Weight: 186.28 g/mol [1]

-

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(Diethoxymethyl)thiophene. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet of doublets | 1H | H-5 (thiophene ring) |

| ~7.00 | Doublet of doublets | 1H | H-3 (thiophene ring) |

| ~6.95 | Doublet of doublets | 1H | H-4 (thiophene ring) |

| ~5.60 | Singlet | 1H | CH (acetal) |

| ~3.60 | Quartet | 4H | OCH₂ (ethoxy) |

| ~1.25 | Triplet | 6H | CH₃ (ethoxy) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-2 (thiophene ring) |

| ~127 | C-5 (thiophene ring) |

| ~126 | C-3 (thiophene ring) |

| ~125 | C-4 (thiophene ring) |

| ~100 | CH (acetal) |

| ~62 | OCH₂ (ethoxy) |

| ~15 | CH₃ (ethoxy) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | C-H stretching (aromatic) |

| 2975-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1450 | Medium | C=C stretching (thiophene ring) |

| 1150-1050 | Strong | C-O stretching (acetal) |

| ~850 | Medium-Strong | C-H out-of-plane bending (2-substituted thiophene) |

| ~700 | Medium | C-S stretching |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 186 | [M]⁺ (Molecular ion) |

| 141 | [M - OCH₂CH₃]⁺ |

| 113 | [M - CH(OCH₂CH₃)₂ + H]⁺ (Thiophene-2-carboxaldehyde cation radical) |

| 103 | [CH(OCH₂CH₃)₂]⁺ |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(Diethoxymethyl)thiophene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

-

Sample Preparation: Place a drop of neat liquid 2-(Diethoxymethyl)thiophene between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and generate a mass spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-(Diethoxymethyl)thiophene.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

References

An In-depth Technical Guide on the Stability and Storage of 2-(Diethoxymethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Diethoxymethyl)thiophene. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide synthesizes information from studies on analogous thiophene derivatives and general principles of chemical stability and forced degradation studies. The information herein is intended to guide researchers in handling, storing, and evaluating the stability of 2-(Diethoxymethyl)thiophene.

Chemical Profile

-

IUPAC Name: 2-(Diethoxymethyl)thiophene

-

Synonyms: Thiophene-2-carboxaldehyde diethyl acetal

-

Molecular Formula: C₉H₁₄O₂S

-

Molecular Weight: 186.27 g/mol

-

Structure:

General Stability Profile

Thiophene and its derivatives are generally considered to be relatively stable aromatic compounds. However, the presence of the diethoxymethyl group (an acetal) introduces specific vulnerabilities. The stability of 2-(Diethoxymethyl)thiophene is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.

Key Stability Concerns:

-

Acidic Conditions: Acetals are known to be susceptible to hydrolysis under acidic conditions, which would lead to the formation of thiophene-2-carboxaldehyde and ethanol. The thiophene ring itself is relatively stable to acid, unlike furan and pyrrole which are prone to polymerization. However, strong acidic conditions should be avoided to prevent degradation of the acetal functional group.

-

Basic Conditions: While generally more stable to bases than to acids, prolonged exposure to strong basic conditions, especially at elevated temperatures, may lead to other degradation pathways.

-

Oxidative Stress: The thiophene ring can be susceptible to oxidation, potentially leading to the formation of thiophene S-oxides.

-

Photostability: Thiophene derivatives can be sensitive to light, which may induce photochemical reactions and degradation.

-

Thermal Stress: Elevated temperatures can accelerate degradation processes, including hydrolysis and oxidation.

Recommended Storage Conditions

To ensure the long-term integrity of 2-(Diethoxymethyl)thiophene, the following storage conditions are recommended based on general handling guidelines for thiophene derivatives:

| Parameter | Recommended Condition |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture, which can contribute to degradation. |

| Container | Use a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from light and prevent evaporation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

Potential Degradation Pathways

Based on the chemical structure of 2-(Diethoxymethyl)thiophene and the known reactivity of thiophenes and acetals, the following degradation pathways are plausible under forced degradation conditions:

Caption: Potential degradation pathways for 2-(Diethoxymethyl)thiophene.

Experimental Protocols for Stability Testing

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] The following are generalized protocols for conducting forced degradation studies on 2-(Diethoxymethyl)thiophene. The extent of degradation should ideally be in the range of 5-20%.[1]

5.1. Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for separating and quantifying the parent compound from its degradation products.[2]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where 2-(Diethoxymethyl)thiophene and its potential degradation products (like thiophene-2-carboxaldehyde) show significant absorbance.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

5.2. Forced Degradation Protocols

5.2.1. Acidic Hydrolysis

-

Prepare a solution of 2-(Diethoxymethyl)thiophene in a suitable solvent (e.g., acetonitrile or methanol).

-

Add a solution of hydrochloric acid (e.g., 0.1 N HCl) to the sample solution.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute with the mobile phase to a suitable concentration.

-

Analyze the samples by the validated HPLC method.

5.2.2. Basic Hydrolysis

-

Prepare a solution of 2-(Diethoxymethyl)thiophene in a suitable solvent.

-

Add a solution of sodium hydroxide (e.g., 0.1 N NaOH) to the sample solution.

-

Incubate the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

-

At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 N HCl), and dilute with the mobile phase.

-

Analyze the samples by HPLC.

5.2.3. Oxidative Degradation

-

Prepare a solution of 2-(Diethoxymethyl)thiophene in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubate the mixture at room temperature for a defined period, protected from light.

-

At each time point, withdraw an aliquot and dilute with the mobile phase.

-

Analyze the samples by HPLC.

5.2.4. Thermal Degradation

-

Place a solid sample of 2-(Diethoxymethyl)thiophene in a controlled temperature oven (e.g., 80 °C).

-

Prepare solutions of the compound and expose them to the same high temperature.

-

At defined time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

-

Analyze the samples by HPLC.

5.2.5. Photolytic Degradation

-

Expose a solution of 2-(Diethoxymethyl)thiophene to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

At defined time points, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples by HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of 2-(Diethoxymethyl)thiophene.

Caption: A logical workflow for the stability assessment of 2-(Diethoxymethyl)thiophene.

Disclaimer: The information provided in this guide is based on general chemical principles and data from related compounds. It is essential to perform specific stability studies on 2-(Diethoxymethyl)thiophene to obtain accurate and reliable data for its use in research and development.

References

Navigating the Commercial Landscape and Synthesis of 2-(Diethoxymethyl)thiophene: A Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility and synthesis of key chemical intermediates are critical for advancing novel therapeutic programs. 2-(Diethoxymethyl)thiophene, a versatile building block, presents both opportunities and challenges in its procurement and application. This in-depth technical guide provides a comprehensive overview of its commercial availability, details a plausible synthetic route, and outlines purification strategies.

Commercial Availability

2-(Diethoxymethyl)thiophene is commercially available from a number of chemical suppliers, catering to a range of research and development needs. The compound, identified by the CAS Number 13959-97-2, is typically offered at a purity of 97% or higher. It is a liquid at room temperature and requires storage in a dry environment at 2-8°C. While pricing is subject to change and often dependent on the quantity ordered, the following table summarizes the offerings from several key suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (AOBChem) | AOBH9A2C3772 | 97% | Inquire |

| Thoreauchem | TH-D06138 | 97% | Inquire |

| BLD Pharm | 13959-97-2 | Inquire | Inquire |

| Alfa Chemistry | ACM13959972 | Inquire | Inquire |

| Wuhan Fengzhulin Chemical Technology | 2025072402565 | Inquire | Inquire |

| Leyan Reagents | 13959-97-2 | 98% | Inquire |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of 2-(Diethoxymethyl)thiophene are not extensively documented in publicly available literature, a plausible and effective procedure can be adapted from established methods for the synthesis of similar thiophene acetals.

Proposed Synthesis of 2-(Diethoxymethyl)thiophene

The synthesis of 2-(Diethoxymethyl)thiophene can be achieved through the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with triethyl orthoformate.

Materials:

-

2-Thiophenecarboxaldehyde

-

Triethyl orthoformate

-

Anhydrous ethanol

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of 2-thiophenecarboxaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding anhydrous sodium carbonate to neutralize the acid catalyst.

-

Remove the ethanol by rotary evaporation.

-

Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(Diethoxymethyl)thiophene.

Purification Protocol

The crude product can be purified by vacuum distillation to yield pure 2-(Diethoxymethyl)thiophene.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude 2-(Diethoxymethyl)thiophene to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point for 2-(Diethoxymethyl)thiophene. The exact boiling point will depend on the pressure.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and databases did not yield specific information regarding the biological activity or the signaling pathways directly modulated by 2-(Diethoxymethyl)thiophene. While the broader class of thiophene derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific contributions of the diethoxymethyl substituent at the 2-position of the thiophene ring have not been characterized.

The thiophene moiety is a well-known bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. It is plausible that 2-(Diethoxymethyl)thiophene could serve as a precursor or intermediate in the synthesis of more complex, biologically active molecules. The acetal group can act as a protected aldehyde, which can be deprotected under acidic conditions to reveal a reactive carbonyl group for further chemical modifications.

Given the absence of specific data on its interaction with biological targets, a diagram of a signaling pathway involving 2-(Diethoxymethyl)thiophene cannot be provided at this time. Researchers investigating this compound would need to conduct initial biological screenings to identify any potential therapeutic applications and elucidate its mechanism of action.

Part 1: Synthesis of 2-Thiophenecarboxaldehyde via Vilsmeier-Haack Reaction

An In-depth Technical Guide to the Formation Mechanism of 2-(Diethoxymethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway and reaction mechanisms involved in the formation of 2-(diethoxymethyl)thiophene. This compound is a valuable building block in organic synthesis, often utilized as a protected form of 2-thiophenecarboxaldehyde in the development of pharmaceutical agents and other advanced materials. The synthesis is typically achieved through a two-step process: the formylation of thiophene to yield 2-thiophenecarboxaldehyde, followed by the acid-catalyzed acetalization of the resulting aldehyde.

The most common and industrially relevant method for the synthesis of 2-thiophenecarboxaldehyde (also known as 2-thenaldehyde) is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring, such as thiophene, using a Vilsmeier reagent.[1] The Vilsmeier reagent is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF) or N-methylformanilide, and a halogenating agent like phosphorus oxychloride (POCl₃) or phosgene (COCl₂).[2][3]

Mechanism of Formation

The Vilsmeier-Haack reaction proceeds through two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide reacts with phosphorus oxychloride to form an electrophilic chloroiminium ion, often referred to as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C2 (alpha) position due to the higher stability of the resulting cationic intermediate. Subsequent hydrolysis of the iminium salt intermediate during aqueous workup yields the final product, 2-thiophenecarboxaldehyde.

Data Presentation: Vilsmeier-Haack Reaction Conditions

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of 2-thiophenecarboxaldehyde.

| Parameter | Method 1[4] | Method 2[3] | Method 3[5] |

| Thiophene (molar eq.) | 1.1 | 1.0 | 1.0 |

| Formylating Agent | N-methylformanilide | DMF / Solid Phosgene | DMF / Phosgene |

| Formylating Agent (molar eq.) | 1.0 | 2.6 | 1.3 |

| Halogenating Agent | POCl₃ | Triphosgene (as phosgene source) | Phosgene |

| Halogenating Agent (molar eq.) | 1.0 | 0.5 | 1.3 |

| Solvent | None (reagents as solvent) | Chlorobenzene | 1,2-dichloroethane |

| Temperature | 25-35 °C | 0 °C, then 75-85 °C | 70 °C |

| Reaction Time | 2 hrs stirring, 15 hrs standing | 1 hr at 0 °C, 6 hrs at temp | 2 hrs |

| Reported Yield | 71-74% | 88% | 98% (based on conversion) |

Experimental Protocol: Synthesis of 2-Thiophenecarboxaldehyde

This protocol is adapted from a well-established Organic Syntheses procedure.[4]

Materials:

-

N-methylformanilide (135 g, 1.0 mole)

-

Phosphorus oxychloride (POCl₃) (153 g, 1.0 mole)

-

Thiophene (92.4 g, 1.1 moles)

-

Crushed Ice

-

Water

-

Diethyl ether

-

Dilute Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine N-methylformanilide and phosphorus oxychloride. Allow the mixture to stand for 30 minutes.

-

Begin stirring and immerse the flask in a cold-water bath to maintain the internal temperature between 25-35 °C.

-

Add thiophene dropwise via the dropping funnel at a rate that maintains the specified temperature range.

-

After the addition is complete, continue stirring for an additional 2 hours at the same temperature.

-

Allow the reaction mixture to stand at room temperature for 15 hours. The solution will become dark and viscous.

-

Pour the reaction mixture into a vigorously stirred mixture of 400 g of crushed ice and 250 mL of water for hydrolysis.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with 300-mL portions of diethyl ether.

-

Combine the ether extracts with the original organic layer. Wash the combined solution twice with 200-mL portions of dilute hydrochloric acid, followed by two 200-mL portions of saturated sodium bicarbonate solution, and finally with 100 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the diethyl ether by distillation.

-

Purify the resulting oil by vacuum distillation, collecting the fraction boiling at 97-100 °C at 27 mmHg to yield 2-thiophenecarboxaldehyde.

Part 2: Formation of 2-(Diethoxymethyl)thiophene via Acetalization

The second step in the formation of 2-(diethoxymethyl)thiophene is the protection of the aldehyde functional group as a diethyl acetal. This is a classic acid-catalyzed nucleophilic addition reaction. The reaction is reversible and is typically driven to completion by removing water as it is formed or by using a reagent that serves as both the alcohol source and a dehydrating agent, such as triethyl orthoformate.

Mechanism of Formation

The acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with ethanol proceeds as follows:

-

Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Formation of Oxonium Ion: The newly formed water molecule is eliminated, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom, forming a protonated hemiacetal (an oxonium ion).

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the diethyl acetal product, 2-(diethoxymethyl)thiophene.

When using triethyl orthoformate, the mechanism is slightly different but ultimately achieves the same transformation, with the orthoformate acting as both the ethanol donor and a water scavenger.

Experimental Protocol: Synthesis of 2-(Diethoxymethyl)thiophene

This is a representative protocol for the acetalization of an aldehyde using triethyl orthoformate, which is highly effective for this transformation.

Materials:

-

2-Thiophenecarboxaldehyde (11.2 g, 0.1 mole)

-

Triethyl orthoformate (22.2 g, 0.15 mole)

-

Absolute Ethanol (50 mL)

-

Ammonium chloride (NH₄Cl) or a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄)

-

Sodium carbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde in absolute ethanol.

-

Add triethyl orthoformate to the solution.

-

Add a catalytic amount of ammonium chloride or a few drops of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the catalyst by adding a 5% sodium carbonate solution until the mixture is neutral or slightly basic.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Extract the residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-(diethoxymethyl)thiophene by vacuum distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of 2-Thiophenecarboxaldehyde formation.

Caption: Mechanism of 2-(Diethoxymethyl)thiophene formation.

Caption: Overall experimental workflow for synthesis.

References

- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 2. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

- 3. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Hydrolysis of 2-(Diethoxymethyl)thiophene for the Synthesis of Thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 2-(diethoxymethyl)thiophene, a critical deprotection step in the synthesis of thiophene-2-carbaldehyde. Thiophene-2-carbaldehyde is a valuable intermediate in the pharmaceutical industry, serving as a precursor for numerous active pharmaceutical ingredients. This document outlines the underlying chemical principles, detailed experimental protocols, and quantitative data to facilitate the successful and efficient execution of this reaction in a laboratory setting.

Introduction

The protection of carbonyl groups as acetals is a common strategy in multi-step organic synthesis. The diethyl acetal of thiophene-2-carbaldehyde, 2-(diethoxymethyl)thiophene, offers robust protection under neutral and basic conditions. The subsequent deprotection, or hydrolysis, is a crucial step to regenerate the aldehyde functionality for further synthetic transformations. This process is typically achieved through acid-catalyzed hydrolysis, a reversible reaction that is driven to completion by the presence of excess water.

Reaction Principle and Mechanism

The hydrolysis of 2-(diethoxymethyl)thiophene to thiophene-2-carbaldehyde proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxonium ion. Nucleophilic attack by a water molecule on the electrophilic carbon of the oxonium ion, followed by deprotonation, yields a hemiacetal intermediate. Subsequent protonation of the remaining ethoxy group, followed by the elimination of a second molecule of ethanol and deprotonation, regenerates the carbonyl group of thiophene-2-carbaldehyde.

Quantitative Data Summary

The efficient conversion of 2-(diethoxymethyl)thiophene to thiophene-2-carbaldehyde is dependent on several factors, including the choice of acid catalyst, reaction temperature, and reaction time. The following table summarizes typical quantitative data for this hydrolysis reaction.

| Catalyst | Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Hydrochloric Acid (dilute) | Water/Ether | Room Temperature | 2 | ~71-74 | Organic Syntheses |

Note: The yield is based on the multi-step synthesis of 2-thenaldehyde (an older name for thiophene-2-carbaldehyde) where the hydrolysis of the acetal is the final step.[1] The provided yield is for the overall process, which includes the formation of the Grignard reagent and its reaction with ethyl orthoformate.[1]

Detailed Experimental Protocols

The following protocol is a generalized procedure for the acid-catalyzed hydrolysis of 2-(diethoxymethyl)thiophene, based on established methods for acetal deprotection and the synthesis of thiophene-2-carbaldehyde.[1]

Protocol 1: Acid-Catalyzed Hydrolysis using Dilute Hydrochloric Acid

Materials:

-

2-(diethoxymethyl)thiophene

-

Dilute Hydrochloric Acid (e.g., 1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and drying

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(diethoxymethyl)thiophene in a suitable volume of diethyl ether.

-

Acid Addition: To the stirred solution, add an excess of dilute hydrochloric acid.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield crude thiophene-2-carbaldehyde.

-

Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of 2-(diethoxymethyl)thiophene.

Caption: A flowchart of the experimental procedure for the hydrolysis reaction.

Reaction Mechanism Pathway

The diagram below outlines the key steps in the acid-catalyzed hydrolysis of 2-(diethoxymethyl)thiophene.

Caption: The stepwise mechanism of the acid-catalyzed hydrolysis of the acetal.

Conclusion

The hydrolysis of 2-(diethoxymethyl)thiophene is a straightforward and high-yielding method for the deprotection of the aldehyde functionality to produce thiophene-2-carbaldehyde. The use of dilute acid under mild conditions ensures the efficient conversion while minimizing potential side reactions. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to confidently perform this important transformation.

References

Solubility of 2-(Diethoxymethyl)thiophene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Diethoxymethyl)thiophene, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. Understanding its solubility profile in various organic solvents is crucial for optimizing reaction conditions, designing purification strategies, and developing formulations. Due to the limited availability of specific quantitative data in public literature, this guide furnishes qualitative information, relevant data on analogous compounds for context, and a detailed experimental protocol for the precise determination of its solubility.

Core Understanding: Solubility Profile

2-(Diethoxymethyl)thiophene is qualitatively described as having good solubility at room temperature in many common organic solvents, including alcohols, ethers, and chlorinated hydrocarbons. However, for precise process development and formulation, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Data Presentation: Solubility Overview

While specific quantitative solubility data for 2-(Diethoxymethyl)thiophene is not extensively documented, the following table summarizes the available qualitative information. For comparative reference, quantitative data for the parent compound, thiophene, and a related derivative, 2-acetylthiophene, are included.

| Compound Name | Solvent Class | Solvent Name | Chemical Formula | Temperature (°C) | Solubility |

| 2-(Diethoxymethyl)thiophene | Alcohols | Not Specified | - | Room Temp. | Soluble |

| Ethers | Not Specified | - | Room Temp. | Soluble | |

| Chlorinated Hydrocarbons | Not Specified | - | Room Temp. | Soluble | |

| Thiophene | Alcohols | Ethanol | C₂H₅OH | Not Specified | Miscible[1] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Not Specified | Miscible[1] | |

| Ketones | Acetone | (CH₃)₂CO | Not Specified | Miscible[1] | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Not Specified | Miscible[1] | |

| Aqueous | Water | H₂O | 25 | Insoluble[2] | |

| 2-Acetylthiophene | Alcohols | Ethanol | C₂H₅OH | Not Specified | Soluble[3] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Not Specified | More soluble than in water[3] | |

| Ketones | Acetone | (CH₃)₂CO | Not Specified | Soluble[3] | |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Not Specified | Soluble[3] | |

| Chlorinated Solvents | Chloroform | CHCl₃ | Not Specified | Soluble[3] | |

| Dichloromethane | CH₂Cl₂ | Not Specified | Soluble[3] | ||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Not Specified | 200 mg/mL[3] | |

| Aqueous | Water | H₂O | 30 | 14 g/L[3] |

Experimental Protocol: Determination of Solubility

The following section details a standard and reliable methodology for determining the solubility of a liquid compound, such as 2-(Diethoxymethyl)thiophene, in an organic solvent. The equilibrium shake-flask method followed by gravimetric analysis is a widely accepted technique.[3]

Principle

The shake-flask method is considered a benchmark for determining thermodynamic equilibrium solubility.[3] It involves creating a saturated solution of the solute in the solvent by allowing them to equilibrate over a sufficient period. The concentration of the solute in the saturated solution is then determined.

Materials and Equipment

-

2-(Diethoxymethyl)thiophene (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Glass vials with screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure

-

Preparation : Add an excess amount of 2-(Diethoxymethyl)thiophene to a series of glass vials. The presence of a distinct phase of the solute is necessary to ensure that saturation is achieved.

-

Solvent Addition : Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.[3]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for the separation of the undissolved solute from the saturated solution. Centrifugation can be used to facilitate this separation.

-

Sample Withdrawal : Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To ensure no undissolved solute is transferred, use a syringe filter.

-

Gravimetric Analysis :

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish (W₁).

-

Record the total weight of the dish and the solution (W₂).

-

Carefully evaporate the solvent under controlled conditions. The oven temperature should be set below the boiling point of 2-(Diethoxymethyl)thiophene but above the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it again. Repeat the drying and weighing steps until a constant mass is achieved (W₃).

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of the solute (2-(Diethoxymethyl)thiophene)) : Mass_solute = W₃ - W₁

-

Mass of the solvent : Mass_solvent = W₂ - W₃

-

Solubility (in g/100 g of solvent) : Solubility = (Mass_solute / Mass_solvent) x 100

Mandatory Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-(Diethoxymethyl)thiophene.

References

The Core Reactivity of 2-(Diethoxymethyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the thiophene ring in 2-(diethoxymethyl)thiophene. This compound serves as a valuable intermediate in organic synthesis, primarily due to the diethoxymethyl group acting as a protected form of a formyl group. Understanding its reactivity is crucial for the strategic design of synthetic routes toward complex thiophene-containing molecules, which are prevalent in pharmaceuticals and functional materials.

Introduction to the Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1] Compared to benzene, thiophene is more nucleophilic, with the C2 and C5 positions being particularly electron-rich and thus more susceptible to electrophilic attack.[1] The presence of a substituent at the 2-position, such as the diethoxymethyl group, influences the regioselectivity of subsequent reactions.

The 2-(diethoxymethyl) group is an acetal, which exerts a dual electronic effect on the thiophene ring. Inductively, the electronegative oxygen atoms withdraw electron density from the ring, which can be a deactivating effect. However, the lone pairs on the oxygen atoms can participate in resonance, donating electron density to the ring, which is an activating effect.[2] This resonance effect typically dominates, making the 2-(diethoxymethyl) group an ortho, para-director. In the context of the thiophene ring, this directs incoming electrophiles primarily to the 5-position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. For 2-(diethoxymethyl)thiophene, these reactions are expected to proceed with high regioselectivity for the 5-position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds.[3] While 2-(diethoxymethyl)thiophene already possesses a protected formyl group, this reaction can be used to introduce a second formyl group, typically at the 5-position, leading to 2,5-disubstituted thiophenes. The reaction involves the use of a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Diethoxymethyl)thiophene (Analogous Procedure)

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10°C.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 2-(diethoxymethyl)thiophene (1 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane.

-

Add the solution of the thiophene derivative dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60°C for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide or sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Bromination

Bromination of activated thiophenes can be readily achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. This method is often preferred over using elemental bromine due to its milder conditions and higher selectivity. For 2-(diethoxymethyl)thiophene, bromination is expected to occur predominantly at the 5-position.

Experimental Protocol: Bromination of 2-(Diethoxymethyl)thiophene with NBS (Analogous Procedure)

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 2-(diethoxymethyl)thiophene (1 equivalent) in a suitable solvent such as a mixture of chloroform and acetic acid.

-

Cool the solution to 0°C in an ice-salt bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel.

Nitration

The nitration of thiophene is a sensitive reaction and requires milder conditions than the nitration of benzene to avoid oxidation and polymerization.[5][6] A common and effective method involves the use of nitric acid in acetic anhydride.[5] For 2-(diethoxymethyl)thiophene, nitration is anticipated to yield the 5-nitro derivative as the major product.

Experimental Protocol: Nitration of 2-(Diethoxymethyl)thiophene (Analogous Procedure)

-

Nitrating Mixture Preparation: In a flask, carefully add fuming nitric acid (1.1 equivalents) to acetic anhydride at -10°C.

-

Reaction: In a separate flask, dissolve 2-(diethoxymethyl)thiophene (1 equivalent) in acetic anhydride.

-

Cool the thiophene solution to -10°C.

-

Slowly add the pre-cooled nitrating mixture to the thiophene solution, maintaining the temperature below 0°C.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the 5-position for a 2-substituted thiophene.[7] The reaction is usually carried out using an acyl halide or anhydride with a Lewis acid catalyst.[3] Due to the reactivity of the thiophene ring, milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can be employed.

Experimental Protocol: Friedel-Crafts Acylation of 2-(Diethoxymethyl)thiophene (Analogous Procedure)

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(diethoxymethyl)thiophene (1 equivalent) and the acylating agent (e.g., acetic anhydride, 1.2 equivalents) in an anhydrous solvent like benzene or 1,2-dichloroethane.

-

Cool the mixture to 0°C.

-

Catalyst Addition: Add a mild Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.1 equivalents), dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates completion.

-

Work-up: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable solvent.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by distillation or column chromatography.

Metallation Reactions

Metallation, particularly lithiation, is a powerful tool for the functionalization of the thiophene ring. The regioselectivity of lithiation is often directed by the substituent present. For 2-(diethoxymethyl)thiophene, the oxygen atoms of the acetal are expected to direct the lithiation to the adjacent 3-position through coordination with the lithium reagent.

Lithiation and Subsequent Functionalization

Treatment of 2-(diethoxymethyl)thiophene with a strong base like n-butyllithium (n-BuLi) is expected to result in deprotonation at the C3 position. The resulting 3-lithiothiophene derivative is a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups.

Experimental Protocol: Lithiation and Quenching of 2-(Diethoxymethyl)thiophene (Analogous Procedure)

-

Reaction Setup: To a solution of 2-(diethoxymethyl)thiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78°C.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-